SARS-CoV-2 3CLP and CoV inhibitor 15h

説明

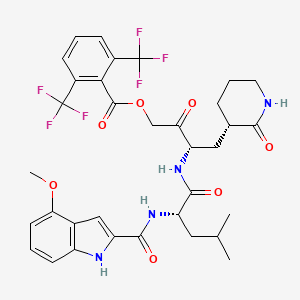

SARS-CoV-2 3CL Protease (3CLP): The SARS-CoV-2 3CL protease (3CLP), also termed the main protease (Mpro), is a cysteine protease essential for viral replication and transcription. It cleaves polyproteins translated from viral RNA into functional non-structural proteins (Nsps) required for viral assembly . The enzyme’s active site features a catalytic dyad (Cys145 and His41) and a conserved substrate-binding pocket (S1–S4 subsites), making it a prime target for antiviral drug development .

CoV Inhibitor 15h:

Inhibitor 15h is a peptidomimetic α-acyloxymethylketone compound designed to target the 3CLP active site. It features a 6-membered lactam warhead that covalently binds to Cys145, irreversibly inhibiting protease activity . Kinetic studies show 15h exhibits a pseudo-first-order inactivation constant ($k_{\text{obs}}/[I]$) comparable to other optimized inhibitors like 15a and 15l, though its cellular cytotoxicity and antiviral efficacy remain under investigation .

特性

分子式 |

C34H36F6N4O7 |

|---|---|

分子量 |

726.7 g/mol |

IUPAC名 |

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopiperidin-3-yl]butyl] 2,6-bis(trifluoromethyl)benzoate |

InChI |

InChI=1S/C34H36F6N4O7/c1-17(2)13-24(44-31(48)25-15-19-22(42-25)10-5-11-27(19)50-3)30(47)43-23(14-18-7-6-12-41-29(18)46)26(45)16-51-32(49)28-20(33(35,36)37)8-4-9-21(28)34(38,39)40/h4-5,8-11,15,17-18,23-24,42H,6-7,12-14,16H2,1-3H3,(H,41,46)(H,43,47)(H,44,48)/t18-,23-,24-/m0/s1 |

InChIキー |

PKJWLVLOGHATRZ-NWVWQQAFSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCCNC1=O)C(=O)COC(=O)C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)NC(=O)C3=CC4=C(N3)C=CC=C4OC |

正規SMILES |

CC(C)CC(C(=O)NC(CC1CCCNC1=O)C(=O)COC(=O)C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)NC(=O)C3=CC4=C(N3)C=CC=C4OC |

製品の起源 |

United States |

準備方法

化学反応解析

化合物 6 [WO2022133588] は、次のようなさまざまな種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含む反応です。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤があります。

還元: この反応は、水素の付加または酸素の除去を含む反応です。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤があります。

置換: この反応は、ある原子または原子団を別の原子または原子団と置き換える反応です。一般的な試薬には、ハロゲンと求核剤があります。

加水分解: この反応は、水を使用して分子内の結合を切る反応です。一般的な条件には、酸性または塩基性の環境があります。

科学研究への応用

化合物 6 [WO2022133588] は、次のような幅広い科学研究への応用があります。

化学: 反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。

生物学: ウイルス複製における重要な酵素であるコロナウイルス主プロテアーゼ (Mpro) の阻害を研究するために使用されます。

医学: COVID-19 やその他のウイルス感染症の治療における潜在的な治療効果があります。

化学反応の分析

Compound 6 [WO2022133588] undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Compound 6 [WO2022133588] has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: It is used to study the inhibition of coronavirus main protease (Mpro), which is a key enzyme in the replication of the virus.

Medicine: It has potential therapeutic applications in the treatment of COVID-19 and other viral infections.

Industry: It is used in the development of antiviral drugs and other pharmaceutical products.

作用機序

化合物 6 [WO2022133588] の作用機序は、コロナウイルス主プロテアーゼ (Mpro) の阻害を含みます。この酵素はウイルスの複製に不可欠であり、その阻害はウイルスの増殖を防ぎます。 この化合物は酵素の活性部位に結合し、その活性を阻害することで、ウイルス複製を阻害します .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Features of 15h vs. Other Inhibitors:

Key Findings:

- 15h vs. N3 : While N3 (a peptidomimetic inhibitor) has superior potency (IC₅₀ = 16 nM), 15h’s α-acyloxymethylketone warhead offers improved stability against hydrolysis compared to N3’s chloromethyl ketone group .

- 15h vs. PMPT/CPSQPA: Non-covalent inhibitors like PMPT and CPSQPA avoid off-target reactivity with cellular thiols but require higher concentrations (IC₅₀ >19 µM) to achieve inhibition .

- 15h vs.

Performance in Computational and Experimental Models

- Virtual Screening : Compounds like TCSRnI28301 (score: -9.1) and TCSRnI40160 (Tanimoto coefficient: 0.90) outperformed 15h in docking studies but lack experimental validation .

- QSAR Models : A model trained on SARS-CoV-1 3CLP inhibitors (R² = 0.89) predicted 15h’s moderate activity, aligning with its experimental $k_{\text{obs}}/[I}$ value .

- Crystallography : 15h’s binding mode resembles 15l, forming hydrogen bonds with Gly143 and His164 while occupying the S1 subsite .

Limitations and Advantages

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。